SARS-CoV-2-IN-7 -

SARS-CoV-2-IN-7

Catalog Number: EVT-8348391
CAS Number:
Molecular Formula: C14H8F3NOSe
Molecular Weight: 342.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SARS-CoV-2-IN-7 is a compound identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound has garnered attention due to its ability to interfere with viral replication and entry mechanisms, which are critical for the virus's life cycle. The exploration of SARS-CoV-2-IN-7 is part of a broader effort to develop effective antiviral therapies against SARS-CoV-2.

Source and Classification

SARS-CoV-2-IN-7 is classified as a small molecule inhibitor. It was discovered through high-throughput screening of chemical libraries aimed at identifying compounds that can inhibit the activity of viral proteins or disrupt the virus's ability to enter host cells. This compound specifically targets the viral protease or other essential proteins involved in the SARS-CoV-2 life cycle, making it a candidate for therapeutic development.

Synthesis Analysis

Methods and Technical Details

The synthesis of SARS-CoV-2-IN-7 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Various organic reactions such as coupling, oxidation, and reduction are employed to construct the core structure of SARS-CoV-2-IN-7.
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography or recrystallization to obtain a high-purity product.
  4. Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its identity and purity.

The specific reaction pathways and conditions used in the synthesis of SARS-CoV-2-IN-7 may vary based on the chemical structure being targeted.

Molecular Structure Analysis

Structure and Data

SARS-CoV-2-IN-7 features a unique molecular structure that allows it to interact effectively with viral proteins. The detailed molecular formula and structural representation can be derived from its chemical synthesis pathway.

Key data points include:

  • Molecular Formula: Typically represented as C_xH_yN_zO_w (exact values depend on the specific structure).
  • Molecular Weight: Calculated based on the molecular formula.
  • 3D Structure: The three-dimensional conformation can be modeled using computational chemistry software, providing insights into binding interactions with target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

SARS-CoV-2-IN-7 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Binding Reactions: The compound binds to specific sites on viral proteins, inhibiting their function.
  2. Metabolic Reactions: Once administered, SARS-CoV-2-IN-7 may undergo metabolic transformations in the body, affecting its efficacy and safety profile.
  3. Stability Studies: Evaluations of how the compound behaves under various conditions (e.g., pH, temperature) help determine its stability and shelf-life.

These reactions are essential for understanding how SARS-CoV-2-IN-7 can be effectively utilized in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of SARS-CoV-2-IN-7 involves several steps:

  1. Inhibition of Viral Proteins: The compound binds to viral proteases or other essential proteins, preventing them from performing their functions necessary for viral replication.
  2. Disruption of Entry Pathways: By interfering with the spike protein's interaction with angiotensin-converting enzyme 2 (ACE2), SARS-CoV-2-IN-7 can block the virus's entry into host cells.
  3. Reduction of Viral Load: Ultimately, this leads to a decrease in viral load within infected individuals, contributing to improved clinical outcomes.

Data from in vitro studies demonstrate significant reductions in viral replication when cells are treated with SARS-CoV-2-IN-7.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of SARS-CoV-2-IN-7 include:

  1. Solubility: Determined in various solvents which affects its bioavailability.
  2. Stability: Evaluated under different conditions to ensure efficacy over time.
  3. Melting Point: Provides insights into purity and crystallinity.

Relevant data can be obtained from experimental studies that characterize these properties under controlled laboratory conditions.

Applications

Scientific Uses

SARS-CoV-2-IN-7 has potential applications in several areas:

  1. Antiviral Therapy: As a direct antiviral agent against SARS-CoV-2, it may be used in treating COVID-19 patients.
  2. Research Tool: It can serve as a tool for studying viral mechanisms and testing other antiviral compounds.
  3. Combination Therapy: Potential use in combination with other antiviral agents to enhance therapeutic efficacy against COVID-19.

The ongoing research into SARS-CoV-2-IN-7 highlights its significance in addressing current public health challenges posed by COVID-19 and contributes to the broader field of antiviral drug development.

Introduction to SARS-CoV-2-IN-7 in the Context of COVID-19 Antiviral Therapeutics

Emergence of SARS-CoV-2 and the Need for Targeted Antiviral Agents

The COVID-19 pandemic, caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has highlighted critical gaps in antiviral therapeutic development. As of July 2025, global SARS-CoV-2 activity persists with test positivity rates reaching 11% – levels not observed since mid-2024 – driven predominantly by variants in the Eastern Mediterranean, South-East Asia, and Western Pacific regions [8]. The continuous evolution of SARS-CoV-2 is evidenced by emerging variants like NB.1.8.1 (a Variant Under Monitoring), which carries spike mutations T478I and V445H that enhance ACE2 binding affinity and antibody evasion [8]. This genetic plasticity necessitates antiviral agents that target highly conserved viral components resistant to mutational escape.

First-generation therapeutics faced significant challenges: monoclonal antibodies suffered rapid obsolescence due to spike protein mutations, while broad-spectrum antivirals like remdesivir demonstrated only modest clinical benefits (11.9% vs. 7.1% mortality reduction) [6]. The limitations of existing agents underscore the urgent need for next-generation inhibitors targeting essential, evolutionarily constrained viral machinery. SARS-CoV-2-IN-7 emerges in this context as a candidate compound designed to inhibit a fundamental component of the viral replication apparatus with high precision.

Table 1: Recent SARS-CoV-2 Variants and Key Mutations (2025)

VariantClassificationKey Spike MutationsFunctional Implications
LP.8.1Dominant (Q1 2025)G184S, A435SReduced neutralization by class 1 antibodies
NB.1.8.1VUM (rising)T22N, V445H, T478IEnhanced ACE2 binding, antibody evasion
XECDecliningMultiple RBD mutationsImmune escape
KP.2Vaccine-targetedF456L, S50LPartial vaccine resistance

Source: WHO Situation Report (May 2025) [8]

Role of 3CLpro (Main Protease) in SARS-CoV-2 Replication and Pathogenesis

The SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), also termed main protease (Mpro), represents a master regulatory enzyme in the viral life cycle. This cysteine protease processes the viral polyproteins pp1a and pp1ab at 11 conserved cleavage sites, liberating non-structural proteins (NSPs) essential for replication, including the RNA-dependent RNA polymerase (NSP12) and helicase (NSP13) [2] [7]. Structural characterization reveals 3CLpro functions as a homodimer with a substrate-binding pocket featuring a catalytic dyad (Cys145-His41) that recognizes Leu-Gln↓(Ser/Ala/Gly) sequences [7] [9].

The protease’s conservation is remarkable: SARS-CoV-2 and SARS-CoV share 96% sequence identity in 3CLpro, while bat coronaviruses (RaTG13) exhibit >98% homology [7]. This evolutionary stability stems from 3CLpro’s indispensable role – mutagenesis of Cys145 completely abrogates viral replication [7]. Crucially, 3CLpro operates independently of human proteases, minimizing off-target effects in therapeutic targeting. During infection, 3CLpro activity peaks at 12-24 hours post-entry, coinciding with exponential viral RNA synthesis [2], making its inhibition critical for halting replication before host inflammatory cascades escalate.

Table 2: Key Viral and Host Proteases in SARS-CoV-2 Infection

ProteaseTypeRole in Viral Life CycleSubstrates
3CLpro (Mpro)Cysteine proteaseCleaves viral polyproteinspp1a, pp1ab at 11 sites
PLproCysteine proteaseCleaves N-terminal polyprotein, deISGylationpp1a, ubiquitin, ISG15
TMPRSS2Serine proteaseSpike protein primingS1/S2 cleavage
FurinSerine proteaseSpike pre-activationS1/S2 cleavage
Cathepsin LLysosomal proteaseEndosomal spike activationS2' site

Source: Adapted from viral pathogenesis studies [2] [9] [7]

Rationale for Developing SARS-CoV-2-IN-7 as a Noncovalent Protease Inhibitor

SARS-CoV-2-IN-7 (CAS 2570461-66-2) represents a strategic shift from first-generation covalent 3CLpro inhibitors. With the molecular formula C₁₄H₈F₃NOSe and molecular weight 342.17 g/mol [1], this organoselenium compound achieves selective 3CLpro inhibition through noncovalent, reversible binding. Its design overcomes limitations of covalent inhibitors like nirmatrelvir (Paxlovid™), which:

  • Require structural reactivity: Electrophilic warheads (e.g., aldehydes, α-ketoamides) increase off-target risks [7]
  • Trigger resistance: Mutations near catalytic dyad diminish efficacy (e.g., E166V, M49I) [4]
  • Exhibit pharmacokinetic challenges: Rapid hepatic metabolism limits bioavailability [6]

SARS-CoV-2-IN-7 demonstrates nanomolar inhibitory potency (IC₅₀ = 844 nM) in SARS-CoV-2-infected Vero E6 cells [1], achieved through complementary interactions with 3CLpro’s substrate-binding subsites (S1, S2, S4). Unlike covalent inhibitors, it avoids direct engagement with catalytic Cys145, instead employing hydrophobic packing and hydrogen bonding with backbone residues (Gly143, Ser144, His163) [7] [9]. This mechanism preserves activity against variants with catalytic site mutations and reduces metabolic instability.

Table 3: Structural and Biochemical Profile of SARS-CoV-2-IN-7

PropertySpecificationSignificance
Chemical structureLight yellow to orange solidOrganoselenium scaffold
Molecular weight342.17 g/molOptimal for membrane permeability
Solubility250 mg/mL in DMSO (730.63 mM)Suitable for in vitro models
Antiviral activityIC₅₀ = 844 nM in Vero E6 cellsNanomolar potency
Binding mechanismNoncovalent, reversibleAvoids catalytic cysteine dependence
StabilityStable at -80°C for 6 monthsFavorable compound handling

Source: MedChemExpress compound data [1] and structural analyses [7] [9]

The compound’s benzoselenazole core enables π-stacking with His41, while its trifluoromethylphenyl moiety occupies the hydrophobic S2 pocket – a strategy mimicking natural substrate recognition without catalytic activation [7]. Molecular dynamics simulations confirm SARS-CoV-2-IN-7 maintains >90% binding occupancy during 100ns trajectories, supporting its potential as a lead compound for noncovalent protease inhibition [9]. This approach aligns with next-generation antiviral design principles prioritizing target specificity and resilience against viral evolution.

Table 4: Comparison of 3CLpro Inhibitor Mechanisms

Inhibitor TypeRepresentative CompoundsBinding MechanismAdvantagesLimitations
Covalently bindingNirmatrelvir, GC376Nucleophilic attack by Cys145Irreversible inhibitionOff-target reactivity, resistance mutations
NoncovalentSARS-CoV-2-IN-7, ML188Hydrogen bonding, hydrophobic packingReversible, lower toxicity riskPotency challenges
PeptidomimeticBoceprevir-derived inhibitorsTransition-state analogsHigh specificityPoor bioavailability
Metal-chelatingZn-ejectorsZinc disruptionNovel mechanismCellular toxicity

Source: Protease inhibitor studies [2] [7] [9]

Properties

Product Name

SARS-CoV-2-IN-7

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,2-benzoselenazol-3-one

Molecular Formula

C14H8F3NOSe

Molecular Weight

342.18 g/mol

InChI

InChI=1S/C14H8F3NOSe/c15-14(16,17)9-4-3-5-10(8-9)18-13(19)11-6-1-2-7-12(11)20-18/h1-8H

InChI Key

AUNYFNONXIUSKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.